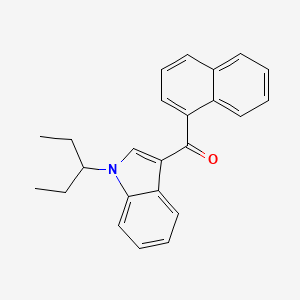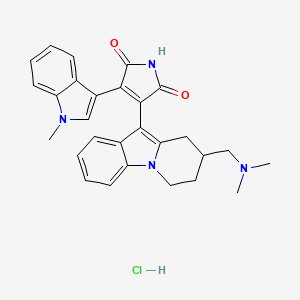![molecular formula C24H22FNO B10766978 [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: is a synthetic compound belonging to the class of indole derivatives. It is known for its potent activity as a synthetic cannabinoid, acting as an agonist for cannabinoid receptors CB1 and CB2 . This compound has gained attention in scientific research due to its unique chemical structure and significant biological activities.
Métodos De Preparación
The synthesis of [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone involves several steps, starting from the appropriate indole and naphthalene derivatives. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoropentyl Chain: The fluoropentyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a fluoropentyl group.
Coupling with Naphthalene Derivative: The final step involves coupling the fluoropentyl indole with a naphthalene derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Análisis De Reacciones Químicas
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone involves its binding to cannabinoid receptors CB1 and CB2. As an agonist, it mimics the effects of endogenous cannabinoids by activating these receptors, leading to various physiological responses. The activation of CB1 receptors primarily affects the central nervous system, while CB2 receptors are mainly involved in immune system modulation .
Comparación Con Compuestos Similares
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone: is similar to other synthetic cannabinoids such as AM-2201 and JWH-018. it is unique due to the presence of the fluoropentyl chain, which enhances its binding affinity and potency at cannabinoid receptors . Similar compounds include:
AM-2201: Another potent synthetic cannabinoid with a similar structure but different substitution patterns.
This compound , covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C24H22FNO |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H22FNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3 |
Clave InChI |
HZCSEIOOIWCYMP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


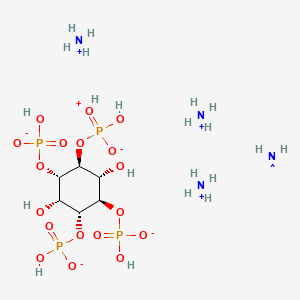
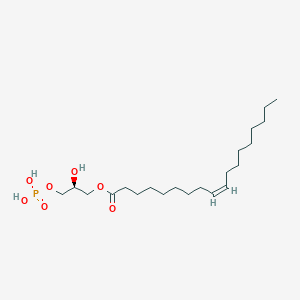

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
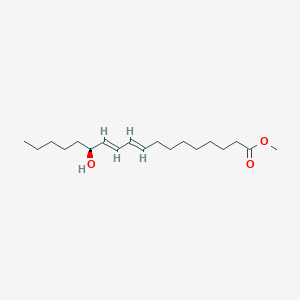
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)
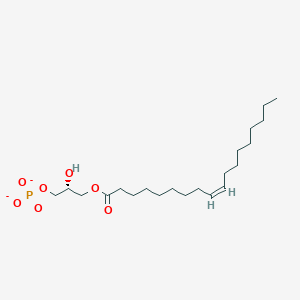
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)


